1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is also known as PF-06463922, and it has been the subject of extensive research in recent years.
Scientific Research Applications
Drug Design
Piperidine derivatives, such as the one , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, this compound could potentially be used in the design of new drugs.
Synthesis of Piperidine Derivatives
This compound could be used as a starting material or intermediate in the synthesis of various piperidine derivatives . These derivatives have diverse applications in medicinal chemistry .
Biological Activity
Piperidine derivatives often exhibit a wide range of biological activities . Therefore, this compound could potentially be used in the development of biologically active substances .
Pharmacological Activity
Piperidine derivatives are known for their pharmacological activity . This compound could potentially be used in the development of new pharmacological treatments .
Multicomponent Reactions
This compound could potentially be used in multicomponent reactions . These are reactions where three or more reactants combine to form a product .
Mechanism of Action
Target of Action
A structurally similar compound, n-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1h-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (d2aak4), is known to interact with aminergic g protein-coupled receptors (gpcrs) .
Mode of Action
The structurally similar compound d2aak4 interacts with aminergic gpcrs, forming an electrostatic interaction between its protonatable nitrogen atom and the conserved asp 332 of the receptors .
Result of Action
The interaction of similar compounds with aminergic gpcrs can modulate various physiological processes, potentially leading to therapeutic effects .
properties
IUPAC Name |
1-(1-pyridin-3-ylsulfonylazetidin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c15-14(19)11-3-6-17(7-4-11)12-9-18(10-12)22(20,21)13-2-1-5-16-8-13/h1-2,5,8,11-12H,3-4,6-7,9-10H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDWPRGFDLSDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide |
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